molecular formula C26H22O8 B1315763 beta-D-Ribofuranose 2,3,5-tribenzoate CAS No. 67525-66-0

beta-D-Ribofuranose 2,3,5-tribenzoate

Cat. No. B1315763
CAS RN: 67525-66-0
M. Wt: 462.4 g/mol
InChI Key: VJYJDSXEIXFNRI-PIXQIBFHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Beta-D-Ribofuranose 2,3,5-tribenzoate, also known as β-D-ribofuranose 1-acetate 2,3,5-tribenzoate, is a ribose-derived compound used in nucleoside synthesis .


Synthesis Analysis

In the patented formation of 1-O-acetyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranose, a reactor containing thionyl chloride and methyl alcohol is stirred at 0–5 °C for 10 to 15 minutes. After this period, ribose is added to the flask. The flask is then stirred and maintained at its temperature for 8 hours. During this period, a methylation reaction will occur on the ribose .


Molecular Structure Analysis

The molecular formula of beta-D-Ribofuranose 2,3,5-tribenzoate is C28H24O9. It has a molar mass of 504.48 .


Chemical Reactions Analysis

1-O-Acetyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranose is further reacted with Trimethylsilyl trifluoromethanesulfonate (TMSOTf) under the silyl-Hilbert–Johnson reaction and deprotected by an acid or base to form a pure artificial nucleotide .


Physical And Chemical Properties Analysis

Beta-D-Ribofuranose 2,3,5-tribenzoate has a density of 1.35±0.1 g/cm3 (Predicted), a melting point of 128-130°C, a boiling point of 621.0±55.0 °C (Predicted), and a flashing point of 264.258°C .

Scientific Research Applications

Synthesis and Antimicrobial Applications

β-D-Ribofuranose 2,3,5-tribenzoate plays a crucial role in the synthesis of various antimicrobial agents. For instance, it is involved in the synthesis of novel substituted 1-nitro-10H-phenothiazines and their ribofuranosides, which demonstrate significant antimicrobial activities against bacteria and fungi (Jangid et al., 2019). Additionally, it is used in the preparation of pyrido[2,3‐d]pyrimidines and their ribofuranosides, which also exhibit antimicrobial properties (Kumar et al., 2001). These applications highlight the compound's importance in the development of new antimicrobial agents.

Role in Synthesis of Phenothiazines and Sulfones

β-D-Ribofuranose 2,3,5-tribenzoate is crucial in synthesizing various phenothiazines and their derivatives. For example, it is used in the synthesis of fluorinated 10H-phenothiazines and their sulfones, which are evaluated for antimicrobial and anthelmintic activities (Gautam et al., 2014). This demonstrates its versatility in synthesizing compounds with potential therapeutic applications.

Antioxidant and Antimicrobial Properties

Compounds synthesized using β-D-Ribofuranose 2,3,5-tribenzoate are studied for their antioxidant and antimicrobial activities. For instance, substituted 10H-phenothiazines and their ribofuranosides, prepared using β-D-Ribofuranose 2,3,5-tribenzoate, show promising antioxidative and antimicrobial properties (Gautam et al., 2010). This suggests potential applications in managing oxidative stress and infections.

Antiviral Testing Applications

β-D-Ribofuranose 2,3,5-tribenzoate derivatives have been utilized in antiviral testing. Studies have shown the effectiveness of certain derivatives in inhibiting viral infections in animal corneas, indicating its potential in antiviral research (Likar & Japelj, 1977).

Synthesis of Benzothiazines

This compound is integral in synthesizing benzothiazines, which are studied for their biological and industrial value. These include the preparation of 4H-1,4-benzothiazines and their derivatives, showcasing its role in developing new chemical entities with potential biological applications (Gautam et al., 2012).

Safety And Hazards

It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .

Future Directions

Beta-D-Ribofuranose 2,3,5-tribenzoate is a key intermediate for the synthesis of nucleosides and their derivatives. It is expected to continue playing a significant role in the development of new pharmaceuticals .

properties

IUPAC Name

[(2R,3R,4R,5R)-3,4-dibenzoyloxy-5-hydroxyoxolan-2-yl]methyl benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22O8/c27-23(17-10-4-1-5-11-17)31-16-20-21(33-24(28)18-12-6-2-7-13-18)22(26(30)32-20)34-25(29)19-14-8-3-9-15-19/h1-15,20-22,26,30H,16H2/t20-,21-,22-,26-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJYJDSXEIXFNRI-PIXQIBFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)O)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)O)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

beta-D-Ribofuranose 2,3,5-tribenzoate

CAS RN

67525-66-0
Record name β-D-Ribofuranose, 2,3,5-tribenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67525-66-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name β-D-Ribofuranose, 2,3,5-tribenzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.